molecular formula C15H16ClN3O3 B4752998 N-(5-chloro-2-methoxyphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetamide

Cat. No. B4752998
M. Wt: 321.76 g/mol
InChI Key: USCSHNJHCVJPFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetamide, also known as "Compound A," is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Compound A is not fully understood, but it is believed to act as an inhibitor of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene regulation. It has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
Compound A has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and improve cognitive function. It has also been found to have anti-angiogenic effects, which may contribute to its anti-cancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using Compound A in lab experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to target specific pathways and study their effects. However, one limitation of using Compound A is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on Compound A. One area of research is in cancer therapy, where Compound A could be further studied for its potential as a chemotherapeutic agent. Another area of research is in inflammation, where Compound A could be studied for its potential as an anti-inflammatory agent. Additionally, further research could be conducted to better understand the mechanism of action of Compound A and its potential side effects.

Scientific Research Applications

Compound A has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, Compound A has been found to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that Compound A can reduce the production of pro-inflammatory cytokines. In neurological disorder research, Compound A has been found to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3/c1-9-6-10(2)19(15(21)17-9)8-14(20)18-12-7-11(16)4-5-13(12)22-3/h4-7H,8H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCSHNJHCVJPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1CC(=O)NC2=C(C=CC(=C2)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methoxyphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetamide
Reactant of Route 2
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N-(5-chloro-2-methoxyphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetamide
Reactant of Route 3
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N-(5-chloro-2-methoxyphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetamide
Reactant of Route 4
N-(5-chloro-2-methoxyphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetamide
Reactant of Route 5
N-(5-chloro-2-methoxyphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetamide
Reactant of Route 6
N-(5-chloro-2-methoxyphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetamide

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